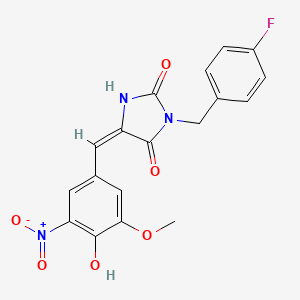![molecular formula C14H18ClN3O3 B5430186 4-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonyl)benzamide](/img/structure/B5430186.png)
4-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonyl)benzamide involves the preparation of benzamide derivatives with potent in vivo gastric emptying activity. Kato et al. (1992) describe the preparation of a series of benzamides evaluated for gastrokinetic activity, highlighting the significance of the N-4 substituent in enhancing activity (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Molecular Structure Analysis
Ji et al. (2018) synthesized 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide and analyzed its crystal structure, offering insights into the molecular structure of related compounds (Ji, Jin, Zhao, Zheng, Song, Ge, Liu, & Lu, 2018).
Chemical Reactions and Properties
Donskaya et al. (2004) explored the synthesis of 4-chloro-N-(3-morpholinopropyl)benzamide, focusing on the interaction with morpholine and highlighting the chemical reactions involved in producing benzamide compounds with antidepressant activity (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).
Physical Properties Analysis
Yanagi et al. (2000) prepared and characterized two polymorphs of a related benzamide compound, analyzing its physical properties through X-ray powder diffractometry, thermal analysis, and spectroscopy (Yanagi, Mizoguchi, Adachi, Sato, Kodama, Anzai, Takagishi, Kamei, Fujiwara, Matsushita, Yamashoji, & Inoue, 2000).
Chemical Properties Analysis
Mostafa et al. (2023) synthesized a complex of 4-amino-N-[2 (diethylamino)ethyl]benzamide with tetraphenylborate, characterizing its chemical properties through spectroscopic methods and computational study, highlighting the relevance of understanding bioactive molecule interactions (Mostafa, Bakheit, Al-agamy, Al-Salahi, Ali, & Alrabiah, 2023).
特性
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylethylcarbamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c15-12-3-1-11(2-4-12)13(19)17-14(20)16-5-6-18-7-9-21-10-8-18/h1-4H,5-10H2,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEAVQXTKDAVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-isobutyl-6-[(1-methyl-1H-indol-3-yl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5430129.png)
![ethyl 2-(4-methoxybenzylidene)-5-(3-methoxy-4-methylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5430130.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylonitrile](/img/structure/B5430138.png)
![1'-(cyclopropylcarbonyl)-N-[(2-methylpyridin-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5430139.png)

![N-{[(1R*,5S*,6r)-3-(2-furoyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl}-N-(3-phenylprop-2-yn-1-yl)cyclopropanamine](/img/structure/B5430159.png)
![N-benzyl-N'-[2-(pyrrolidin-1-ylsulfonyl)ethyl]sulfamide](/img/structure/B5430165.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5430180.png)
![2-[4-(aminosulfonyl)phenoxy]-N-isopropylpropanamide](/img/structure/B5430195.png)
![4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5430199.png)
![2-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B5430212.png)
![1-{[1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}-4-methylpiperazine](/img/structure/B5430220.png)
![1'-(5-isopropylpyrimidin-4-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5430221.png)